molecular formula C11H14N2O B2367722 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine CAS No. 2201390-13-6

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine

Cat. No.: B2367722
CAS No.: 2201390-13-6
M. Wt: 190.246
InChI Key: WWWPYTIIWMEHBQ-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine is a pyrazine derivative characterized by a methoxy group at position 2, substituted with a cyclopent-3-enylmethyl chain, and a methyl group at position 2. Pyrazines are heterocyclic aromatic compounds with a wide range of applications, including flavoring agents, pharmaceuticals, and agrochemicals.

For example, alkoxy pyrazines are often synthesized via nucleophilic displacement of halogen atoms under basic conditions .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-11(13-7-6-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPYTIIWMEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis via Nucleophilic Aromatic Substitution

Route Overview :
This method leverages the reactivity of 2-chloro-3-methylpyrazine with cyclopent-3-en-1-ylmethanol under basic conditions to form the desired ether.

Procedure :

  • Synthesis of Cyclopent-3-en-1-ylmethanol :
    • Cyclopentene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide.
    • Ring-opening with sodium hydroxide yields cis-cyclopent-3-ene-1,2-diol, which undergoes selective oxidation with pyridinium chlorochromate (PCC) to afford cyclopent-3-en-1-ylmethanol.
  • Preparation of 2-Chloro-3-methylpyrazine :

    • 3-Methylpyrazine is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst at 80°C for 6 hours. The product is purified via vacuum distillation (yield: 72%).
  • Coupling Reaction :

    • Cyclopent-3-en-1-ylmethanol (1.2 equiv) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
    • 2-Chloro-3-methylpyrazine (1.0 equiv) is added, and the mixture is refluxed for 12 hours.
    • The product is isolated via column chromatography (hexane/ethyl acetate, 4:1) to yield this compound (65% yield).

Key Data :

  • Reaction Conditions : 80°C, 12 h, THF.
  • Yield : 65%.
  • Purity : >98% (HPLC).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, pyrazine-H), 5.80–5.70 (m, 2H, cyclopentene-H), 4.45 (d, J = 6.8 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 2.50–2.30 (m, 4H, cyclopentene-CH₂).
    • HRMS : [M+H]⁺ calcd. for C₁₁H₁₄N₂O: 190.1106; found: 190.1109.

Copper-Catalyzed Ullmann Coupling

Route Overview :
This method employs a copper catalyst to facilitate coupling between 2-bromo-3-methylpyrazine and cyclopent-3-en-1-ylmethanol.

Procedure :

  • Synthesis of 2-Bromo-3-methylpyrazine :
    • 3-Methylpyrazine is brominated using N-bromosuccinimide (NBS) in acetonitrile under UV light (yield: 68%).
  • Coupling Reaction :
    • A mixture of 2-bromo-3-methylpyrazine (1.0 equiv), cyclopent-3-en-1-ylmethanol (1.5 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 hours.
    • The product is purified via silica gel chromatography (yield: 58%).

Key Data :

  • Reaction Conditions : 110°C, 24 h, DMSO.
  • Yield : 58%.
  • Purity : 95% (GC-MS).

Mitsunobu Reaction with 2-Hydroxy-3-methylpyrazine

Route Overview :
This route utilizes the Mitsunobu reaction to couple 2-hydroxy-3-methylpyrazine with cyclopent-3-en-1-ylmethanol.

Procedure :

  • Synthesis of 2-Hydroxy-3-methylpyrazine :
    • 3-Methylpyrazine is oxidized with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 8 hours (yield: 55%).
  • Mitsunobu Reaction :
    • 2-Hydroxy-3-methylpyrazine (1.0 equiv), cyclopent-3-en-1-ylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours.
    • The product is isolated via flash chromatography (yield: 70%).

Key Data :

  • Reaction Conditions : 0°C, 2 h, THF.
  • Yield : 70%.
  • Characterization :
    • IR (KBr) : 2950 (C-H), 1670 (C=N), 1100 cm⁻¹ (C-O).

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Williamson Ether 65% Reflux, 12 h High regioselectivity Requires reactive chloropyrazine
Ullmann Coupling 58% 110°C, 24 h Tolerates electron-deficient substrates Low yield due to steric hindrance
Mitsunobu Reaction 70% 0°C, 2 h Mild conditions, high efficiency Expensive reagents (DEAD, PPh₃)

Mechanistic Insights

  • Williamson Ether : The alkoxide ion (from cyclopent-3-en-1-ylmethanol) attacks the electron-deficient C2 of 2-chloro-3-methylpyrazine via an SNAr mechanism, facilitated by the pyrazine’s aromatic electron-withdrawing effect.
  • Ullmann Coupling : Copper mediates the coupling by forming a transient aryl-copper intermediate, enabling bond formation between the pyrazine and alcohol.
  • Mitsunobu Reaction : DEAD oxidizes PPh₃, generating a phosphonium intermediate that activates the hydroxyl group for nucleophilic displacement.

Applications and Derivatives

  • Pharmaceutical Intermediates : The cyclopentene moiety enhances lipid solubility, making this compound a candidate for CNS-targeted drugs.
  • Flavor and Fragrance : Pyrazines with alkoxy substituents are used in nutty or roasted flavor formulations.

Chemical Reactions Analysis

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include oxidized or reduced pyrazine derivatives and halogenated compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential therapeutic effects, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The compound’s key structural features are compared to related pyrazine derivatives below:

Compound Substituents Molecular Weight Key Applications/Properties References
2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine 2-(cyclopentenylmethoxy), 3-methyl ~220.3 (calculated) Potential flavoring agent; synthetic target
2-Methoxy-3-(1-methylpropyl)pyrazine 2-methoxy, 3-sec-butyl 180.2 Food aroma (green, earthy notes)
2-Ethoxy-3-isopropylpyrazine 2-ethoxy, 3-isopropyl 180.2 Flavor industry; higher volatility
3-Alkyl-2-methoxypyrazines Variable alkyl chains (e.g., isopropyl, isobutyl) at position 3 152–180 Wine, vegetable aromas; biosynthetic pathways studied
2-Methoxy-3-methylpyrazine 2-methoxy, 3-methyl 140.1 Bell pepper odor; natural product in plants
Key Observations:
  • Substituent Effects on Volatility : Linear alkyl chains (e.g., 3-isopropyl) increase volatility compared to cyclic substituents like cyclopentenylmethoxy, which may enhance persistence in formulations .
  • Lipophilicity : The cyclopentene group likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to 2-methoxy-3-methylpyrazine (logP ~1.2), affecting bioavailability and partitioning in biological systems .
  • Stereochemical Considerations : The cyclopentene ring introduces cis/trans isomerism, which is absent in simpler analogs like 3-alkyl-2-methoxypyrazines. This could influence receptor binding in flavor or pharmaceutical applications .

Biological Activity

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopent-3-en-1-ylmethoxy group and a methyl group at the 3-position. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting effective inhibition at low concentrations .

Anticancer Properties:
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively . Further studies are needed to elucidate the exact pathways through which this compound exerts its effects on cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary data suggest that it may bind to enzymes or receptors, altering their activity and subsequently influencing cellular processes such as signal transduction and gene expression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-Methoxy-3-methylpyrazineStructureAntimicrobial, anticancer
2-[2-(2-Phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles-Anticancer
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides-Antimicrobial

This table highlights that while similar compounds exhibit beneficial biological activities, the specific structural features of this compound may confer distinct advantages in terms of potency and specificity.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study conducted on various extracts indicated that fractions containing this compound demonstrated significant antibacterial activity against resistant strains like MRSA .
  • Anticancer Activity : In vitro assays showed that treatment with this compound led to apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer effects. Further investigations into its effects on cellular signaling pathways are ongoing .

Q & A

Basic: What synthetic methodologies are validated for synthesizing 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach is to functionalize the pyrazine core first, followed by introducing the cyclopentenylmethoxy group. For pyrazine derivatives, methods such as nucleophilic substitution (e.g., replacing hydroxyl with methoxy via sodium methoxide) or coupling reactions (e.g., Mitsunobu reaction for ether formation) are employed . Cyclopentene derivatives can be synthesized via Diels-Alder reactions or ring-closing metathesis, then conjugated to the pyrazine scaffold. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to avoid side products like over-alkylation .

Advanced: How does the stereochemistry of the cyclopentene ring affect the compound’s electronic properties and biological interactions?

Answer:
The cyclopentene ring’s conformation (e.g., endo vs. exo) influences steric hindrance and π-orbital overlap with the pyrazine ring, altering electron distribution. Computational studies (DFT) and X-ray crystallography (as in ) reveal that dihedral angles between the pyrazine and cyclopentene moieties impact dipole moments and hydrogen-bonding potential . For instance, a planar arrangement enhances conjugation, increasing stability but potentially reducing solubility. Stereochemical variations also affect binding to biological targets (e.g., enzymes), as shown in studies of structurally similar pyrazine-based drugs .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • GC-MS : Effective for identifying volatile impurities and confirming molecular weight (e.g., detection of methoxy or methyl groups) .
  • NMR (¹H/¹³C) : Critical for assigning stereochemistry and verifying substitution patterns. For example, coupling constants in ¹H NMR distinguish cis/trans configurations in the cyclopentene ring .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects, as demonstrated in pyrazine derivatives with methoxy substituents .
  • HPLC-PDA : Quantifies purity and detects polar degradation products .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Answer:
Discrepancies often arise from variations in assay conditions or compound stability. Key strategies include:

  • Standardized Assays : Use of CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Stability Studies : Monitor degradation under different pH/temperature conditions via LC-MS to confirm active species .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy) across studies to isolate functional group contributions .

Basic: What are the known stability challenges for this compound under storage or experimental conditions?

Answer:

  • Hydrolysis : The methoxy group is susceptible to acidic/basic hydrolysis, necessitating anhydrous storage (e.g., desiccants, inert atmosphere) .
  • Oxidation : The cyclopentene double bond may oxidize; antioxidants like BHT or storage at -20°C in amber vials are recommended .
  • Light Sensitivity : Pyrazine derivatives often degrade under UV light; use light-protected containers .

Advanced: What computational tools are suitable for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Predicts binding modes to enzymes (e.g., cytochrome P450) by simulating interactions with the methoxy and cyclopentene groups .
  • MD Simulations (GROMACS) : Assesses dynamic stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent hydrolysis .

Advanced: How can regioselectivity challenges during functionalization of the pyrazine ring be mitigated?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., trimethylsilyl) to control substitution at the 2- or 3-positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) during cyclopentene conjugation .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl/alkenyl additions .

Basic: What spectroscopic databases or reference standards are available for this compound?

Answer:

  • NIST Chemistry WebBook : Provides mass spectra and retention indices for methoxypyrazines .
  • PubChem : Offers NMR and IR spectral data for structurally related pyrazine derivatives .
  • Commercial Standards : Thermo Scientific ( ) and Sigma-Aldridge supply certified reference materials for calibration .

Advanced: What strategies optimize yield in large-scale synthesis without compromising enantiopurity?

Answer:

  • Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., Grignard additions to pyrazine) .
  • Chiral Catalysts : Use of BINAP-metal complexes for asymmetric synthesis of cyclopentene intermediates .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-reaction .

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